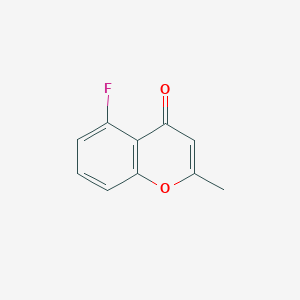

5-fluoro-2-methyl-4H-chromen-4-one

説明

特性

分子式 |

C10H7FO2 |

|---|---|

分子量 |

178.16 g/mol |

IUPAC名 |

5-fluoro-2-methylchromen-4-one |

InChI |

InChI=1S/C10H7FO2/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |

InChIキー |

QYAZNCLSOPRGQC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)C2=C(O1)C=CC=C2F |

製品の起源 |

United States |

準備方法

Preparation Methods of 5-Fluoro-2-methyl-4H-chromen-4-one

General Synthetic Strategy

The synthesis of 5-fluoro-2-methyl-4H-chromen-4-one generally follows the classical chromone synthesis routes involving:

- Formation of appropriately substituted phenolic precursors.

- Esterification or acylation to introduce keto groups.

- Cyclization under acidic or basic conditions to form the chromone ring.

- Introduction of fluorine substituent either by using fluorinated starting materials or via electrophilic fluorination.

Reported Methods in Literature

While direct literature specifically on 5-fluoro-2-methyl-4H-chromen-4-one is limited, closely related fluorinated chromone derivatives have been synthesized using the following methods, which can be adapted or serve as a basis for its preparation:

Reflux Method with Fluorinated Benzoic Acids (Adapted from)

- Starting Materials: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone or related phenolic ketones; fluorinated benzoic acids such as pentafluorobenzoic acid or tetrafluorobenzoic acid.

- Reagents: Phosphorus oxychloride (POCl3), pyridine, potassium hydroxide, ethanol, hydrochloric acid.

- Procedure:

- Esterification of phenolic ketone with fluorinated benzoic acid in the presence of POCl3 and pyridine.

- Refluxing the ester with potassium hydroxide and pyridine to form the corresponding 1,3-dione intermediate.

- Acid-catalyzed cyclization of the 1,3-dione to yield the chromone structure.

- Purification by recrystallization.

- Notes: This method has been successfully used to synthesize various fluorinated chromones with different substitution patterns, indicating its applicability for 5-fluoro-2-methyl-4H-chromen-4-one synthesis.

Electrophilic Fluorination of 2-Methyl-4H-chromen-4-one Derivatives ()

- Starting Material: 2-methyl-4H-chromen-4-one.

- Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) as electrophilic fluorinating agents.

- Procedure:

- Treatment of 2-methyl-4H-chromen-4-one with electrophilic fluorinating agent under mild conditions.

- Reaction monitored by TLC or HPLC.

- Purification by column chromatography.

- Outcome: Selective fluorination at the 5-position of the chromone ring, yielding 5-fluoro-2-methyl-4H-chromen-4-one.

- Advantages: This method allows late-stage fluorination, avoids the need for fluorinated starting materials, and offers regioselectivity.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

From the synthesis of related fluorochromones:

| Compound | IR (cm⁻¹) | ^1H NMR (ppm) | MS (m/z) | Melting Point (°C) |

|---|---|---|---|---|

| 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one | 3028 (Ar C-H), 1668 (C=O) | 6.54 (s, 2H), 2.34 (s, 3H) | 359 (M⁺) | Not reported |

| 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol | 3025 (Ar C-H), 1645 (C=C), 3535 (O-H) | 6.97-7.72 (m, 3H), 2.34 (s, 3H), 5.35 (s, 1H O-H) | 373 (M⁺) | Not reported |

These data demonstrate typical chromone spectral features and confirm the presence of fluorine substituents via characteristic IR C-F stretches (~1100 cm⁻¹).

Summary and Recommendations

- The reflux method using fluorinated benzoic acids and phenolic ketones is a robust, multi-step approach to synthesize fluorinated chromones, including 5-fluoro-2-methyl-4H-chromen-4-one analogs.

- Electrophilic fluorination of preformed 2-methylchromone is a valuable alternative, offering regioselective late-stage fluorination and operational simplicity.

- Choice of method depends on available starting materials, desired scale, and functional group tolerance.

- Further optimization may involve exploring catalysts or microwave-assisted synthesis to improve yields and reduce reaction times.

- Analytical characterization by IR, NMR, and MS is essential to confirm structure and purity.

化学反応の分析

Types of Reactions

5-fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed

Oxidation: Quinones.

Reduction: Chromanol derivatives.

Substitution: Halogenated, nitrated, or sulfonated chromenones.

科学的研究の応用

5-fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

作用機序

The mechanism of action of 5-fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .

類似化合物との比較

Structural and Functional Group Variations

The table below compares 5-fluoro-2-methyl-4H-chromen-4-one with key analogs, highlighting substituent positions, molecular weights, and inferred properties:

Physicochemical Properties

- Lipophilicity : Fluorine and methyl groups in the target compound balance lipophilicity (LogP ~2.5 estimated), whereas trifluoromethyl derivatives (e.g., ) have higher LogP values (~3.8), favoring membrane penetration but risking solubility issues.

- Thermal Stability: Fluorinated chromenones generally exhibit higher thermal stability compared to hydroxy-substituted analogs due to stronger C-F bonds .

生物活性

5-Fluoro-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

5-Fluoro-2-methyl-4H-chromen-4-one can be synthesized through various methods, including the use of carbon electrophiles and nucleophiles. The compound's structure features a fluorine atom at the 5-position and a methyl group at the 2-position of the chromone ring, which is crucial for its biological activity.

Anticancer Activity

Research indicates that 5-fluoro-2-methyl-4H-chromen-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro studies using the MTT assay demonstrated that this compound showed selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. At a concentration of 100 μM, it induced notable cell death compared to untreated controls .

- Mechanism of Action : The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells. It has been shown to selectively inhibit isoforms IX and XII of human carbonic anhydrase, which plays a role in tumor growth and metastasis .

Antimicrobial Activity

5-Fluoro-2-methyl-4H-chromen-4-one also demonstrates promising antimicrobial properties:

- Antibacterial Effects : The compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus species .

- Antifungal Properties : In studies assessing antifungal activity, it was found effective against various strains, including Candida species, showcasing a broad spectrum of antimicrobial action .

Case Studies

- Study on Antileishmanial Activity : A derivative of 5-fluoro-2-methyl-4H-chromen-4-one was evaluated for its antileishmanial activity against Leishmania major. The compound demonstrated an IC50 value of 0.58 ± 0.09 μg/ml, indicating potent activity comparable to standard treatments like Amphotericin B .

- Evaluation Against Cancer Cell Lines : In another study focusing on different cancer types, derivatives of this chromone were tested against prostate cancer cell lines, showing significant cytotoxicity and potential as therapeutic agents .

Summary of Research Findings

| Biological Activity | Cell Lines/Organisms Tested | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MCF-7 (breast), HCT-116 (colon) | 100 μM | Induces apoptosis via carbonic anhydrase inhibition |

| Antibacterial | Staphylococcus aureus | MIC 15.625 - 62.5 μM | Effective against Gram-positive bacteria |

| Antifungal | Candida species | Not specified | Broad spectrum antifungal activity |

| Antileishmanial | Leishmania major | IC50 0.58 μg/ml | Comparable efficacy to standard treatments |

Q & A

Basic Question

- ¹H/¹³C NMR : Fluorine-induced deshielding in aromatic protons (δ 6.8–7.3 ppm) and carbonyl carbons (δ 175–180 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 235.0632 for C₁₀H₇FO₂).

- IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-F (~1100 cm⁻¹).

Cross-validate with computational spectra using Gaussian-based DFT .

How can discrepancies between experimental and computational NMR chemical shifts be resolved?

Advanced Question

Discrepancies arise from incomplete solvent modeling or basis set limitations. Mitigation strategies:

Include explicit solvent molecules in DFT calculations (e.g., DMSO or water clusters).

Apply the gauge-including atomic orbital (GIAO) method for accurate magnetic shielding tensors.

Compare with empirical databases (e.g., SDBS) for fluorinated aromatics. Adjust computational parameters (e.g., CAM-B3LYP functional for better π-system accuracy) .

What strategies refine crystallographic data for fluorinated chromenones with space group ambiguities?

Advanced Question

-

Use SHELXL for structure refinement: Input initial coordinates from Patterson maps and apply least-squares minimization.

-

Resolve ambiguities via twinning analysis (Hooft parameter > 0.3 indicates twinning).

-

Validate with R-factor convergence (target: R₁ < 0.05). Example unit cell parameters for fluorinated chromenones:

Parameter Value (Å/°) a 22.3701 b 6.8836 c 15.7987 β 106.0575 Space group P2₁/c .

How to assess the purity of 5-fluoro-2-methyl-4H-chromen-4-one using chromatographic methods?

Basic Question

- Reverse-phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min. Purity >98% is confirmed by a single peak at retention time ~8.2 min.

- LC-MS : Detect [M+H⁺] ion without fragmentation or adducts.

- Elemental analysis : Match calculated vs. observed C, H, F, O content (±0.3% tolerance) .

How to optimize reaction conditions for introducing fluorine substituents in chromenones?

Advanced Question

- Mechanistic studies : Use DFT to model transition states for fluorination (e.g., electrophilic substitution barriers).

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance fluorinating agent (Selectfluor®) reactivity.

- In situ monitoring : Track reaction progress via Raman spectroscopy (C-F bond formation at ~740 cm⁻¹).

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., di-fluorination) .

How to reconcile conflicting bioactivity data of fluorinated chromenones across studies?

Advanced Question

Conflicts often stem from:

Assay variability : Normalize data using internal standards (e.g., doxorubicin for cytotoxicity).

Solvent choice : DMSO concentrations >1% may inhibit enzyme activity.

Structural analogs : Compare substituent effects (e.g., 5-F vs. 7-F positional isomers).

Computational docking : Validate binding modes with AutoDock Vina and MD simulations (≥50 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。